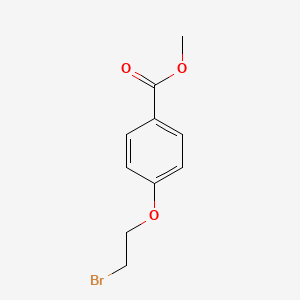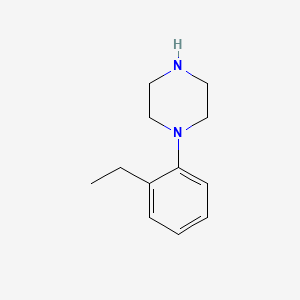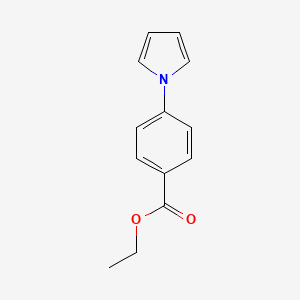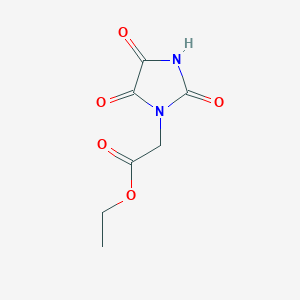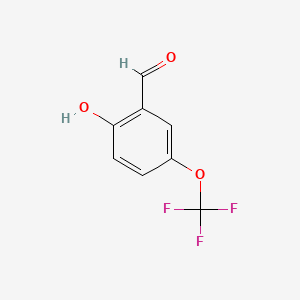
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Overview
Description
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is formed as intermediate during the biotransformation pathways of CP-122,721 in humans.
Scientific Research Applications
Oxidative Rearrangement
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, or closely related compounds, have been studied for their role in oxidative rearrangement. For instance, the oxidation of hydroxy-beta-thiolactams to oxazole-2-thiones can be promoted using DMSO, a reaction mechanism involving a Grob-type fragmentation or a cyclopropylcarbinyl type of rearrangement (Creary & Losch, 2008).
Catalytic Air-Oxidation
The compound plays a role in catalytic air-oxidation processes. In a study, the alcohol group of hydroxymethylfurfural was preferentially oxidized by dioxygen and metal/bromide catalysts to form dialdehydes. In this context, similar compounds to this compound showed significant catalytic properties (Partenheimer & Grushin, 2001).
Deoxygenation over Catalysts
Research also explored its deoxygenation capabilities over certain catalysts. Gallium-modified ZSM-5 catalysts, for example, have been used to catalyze benzaldehyde decarbonylation, resulting in products like benzene and CO. The presence of H2 changes the main product to toluene, indicating the role of the compound in hydrogenation/hydrogenolysis reactions (Ausavasukhi, Sooknoi, & Resasco, 2009).
Synthesis of 2-(Alkylamino)-1-Arylethanols
The compound has been utilized in synthesizing 2-(alkylamino)-1-arylethanols. This involves reactions with azomethine ylides to form intermediates, which are converted into the final product under specific conditions, demonstrating its utility in complex organic syntheses (Moshkin & Sosnovskikh, 2013).
Photocyclization and Trapping Reactions
Research has shown that compounds similar to this compound are effective in photocyclization and trapping reactions. In a study, photoenolization of 2-methylbenzaldehyde in benzene was quantitatively trapped with trifluoroacetone, leading to the formation of various products (Griesbeck & Stadtmüller, 1993).
Extraction of Copper from Acid Solutions
One of the uses of this compound is in the extraction of copper from acidic solutions. A study demonstrated that hydroxy-benzaldehyde E-oxime derivatives can extract copper more efficiently from acidic aqueous solutions than other compounds, showcasing its potential in metal extraction processes (Szymanowski, Sobczyńska, Stepniak-Biniakiewicz, & Borowiak-Resterna, 1983).
Synthesis of Cubane Cobalt and Nickel Clusters
In organometallic chemistry, derivatives of this compound have been used in synthesizing cubane cobalt and nickel clusters. These complexes have significant potential in the study of magnetic properties and molecular magnetism (Zhang et al., 2013).
Chromogenic Organic Reagent for Lead (II) Determination
The compound has been used as a chromogenic organic reagent for the determination of Lead (II) using spectrophotometry. Its ability to form water-soluble complexes with lead in a basic buffer medium demonstrates its utility in environmental and analytical chemistry (Radhakrishna, Viswanatha, Reddy, & Devanna, 2015).
Improvement of Synthetic Processes
Furthermore, the compound has been instrumental in improving synthetic processes of related chemicals. One study detailed the synthesis of 5-tert-butyl-2-hydroxy-benzaldehyde, where hydrofornylation was catalyzed by magnesium methoxide under specific conditions (Jian-bin, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an intermediate in the biotransformation pathways of cp-122,721 .
Mode of Action
It is known to interact with its targets during the biotransformation pathways of CP-122,721 .
Biochemical Pathways
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is formed as an intermediate during the biotransformation pathways of CP-122,721
Biochemical Analysis
Biochemical Properties
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde plays a significant role in biochemical reactions, particularly as an intermediate in the biotransformation pathways of certain drugs. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is formed during the biotransformation of CP-122,721 in humans . The interactions of this compound with these biomolecules are crucial for its function and stability in biochemical processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. These binding interactions are critical for the compound’s biochemical activity and its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is formed as an intermediate during the biotransformation of certain drugs, indicating its temporal role in biochemical processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and metabolic flux. These interactions are essential for the compound’s role in biochemical processes and its overall metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation. These interactions determine the compound’s availability and effectiveness in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is essential for elucidating its role in biochemical processes .
Properties
IUPAC Name |
2-hydroxy-5-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUZBERVMUEJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361440 | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93249-62-8 | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1301150.png)
![8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B1301151.png)
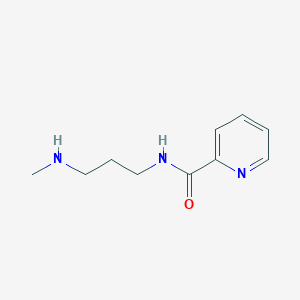

![5-[(Diethylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B1301156.png)

